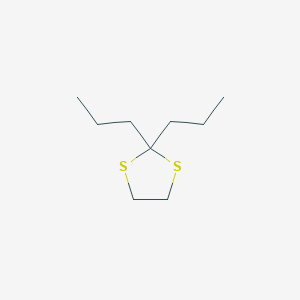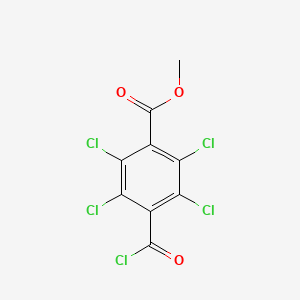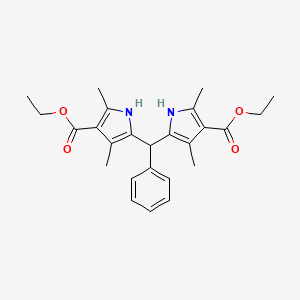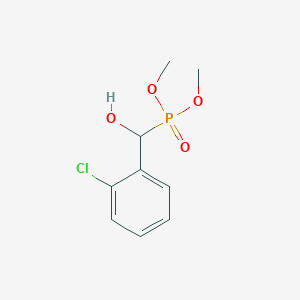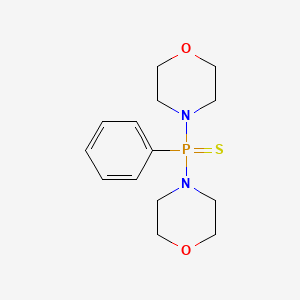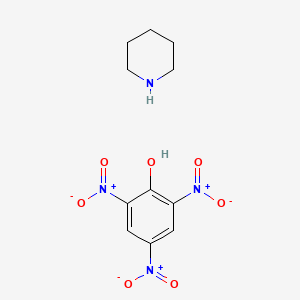![molecular formula C16H14N2O2 B14727405 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole CAS No. 13623-88-6](/img/structure/B14727405.png)
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole derivatives.
Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Nitroethenyl Group: The nitroethenyl group is introduced through a condensation reaction with nitroethane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
科学的研究の応用
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
1,4-Dimethylcarbazole: Similar structure but lacks the nitroethenyl group.
3-Nitrocarbazole: Contains a nitro group but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is unique due to the presence of both methyl and nitroethenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
特性
CAS番号 |
13623-88-6 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole |
InChI |
InChI=1S/C16H14N2O2/c1-10-9-12(7-8-18(19)20)11(2)15-13-5-3-4-6-14(13)17-16(10)15/h3-9,17H,1-2H3/b8-7- |
InChIキー |
TXYPUAHKATUHAC-FPLPWBNLSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)/C=C\[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


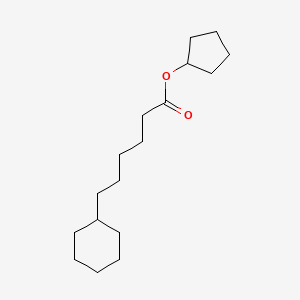

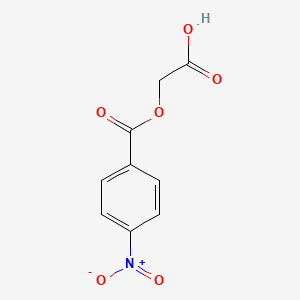
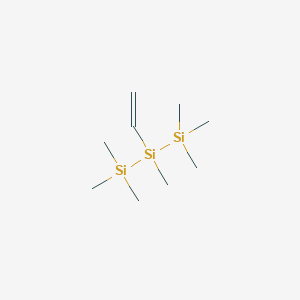
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

